

Technical Guide: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

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Compound of Interest

| | |
|----------------|---|
| | 4-Bromo-2- |
| Compound Name: | (trifluoromethyl)benzenesulfonyl chloride |
| Cat. No.: | B071211 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties for **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride** (CAS No: 176225-10-8). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining the solubility of aryl sulfonyl chlorides. Furthermore, a representative synthetic application is outlined to provide context for its utility in research and development.

Core Compound Information

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₃ BrClF ₃ O ₂ S | [1] |
| Molecular Weight | 323.51 g/mol | [1] [2] |
| Appearance | Solid | [2] |
| Melting Point | 54-58 °C | [2] |

Solubility Data

Specific quantitative solubility data for **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride** in various organic and inorganic solvents is not readily available in published scientific literature. However, general information regarding aryl sulfonyl chlorides suggests they possess low solubility in aqueous solutions.^{[3][4][5][6]} Their reactivity with water, leading to hydrolysis to the corresponding sulfonic acid, is a critical consideration during handling and solubility testing.^[7] The trifluoromethyl group is known to increase the lipophilicity of a compound, which may influence its solubility in organic solvents.^[8]

For research and drug development purposes, experimental determination of solubility in relevant solvent systems is strongly recommended.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid organic compound like **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride**. These methods can be adapted to specific laboratory conditions and solvent systems.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of a compound's solubility in various solvents, which is useful for solvent screening in crystallization, reaction setup, and formulation development.

Materials:

- **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride**
- Small test tubes
- Vortex mixer
- Calibrated micropipette or graduated cylinder
- A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

- Sample Preparation: Accurately weigh approximately 25 mg of the compound into a small, dry test tube.
- Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three equal portions (0.25 mL each).
- Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]
- Observation: Visually inspect the solution after each mixing step.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Acid-Base Characterization (for aqueous insolubility):
 - If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to assess for acidic or basic functional groups. Solubility in NaOH suggests an acidic compound, while solubility in HCl indicates a basic compound.[9][10][11]
 - For compounds soluble in 5% NaOH, a further test with 5% NaHCO₃ can differentiate between strong and weak acids.[9][10]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

- **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride**
- Scintillation vials or other sealable glass containers

- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
- Volumetric flasks and pipettes

Procedure:

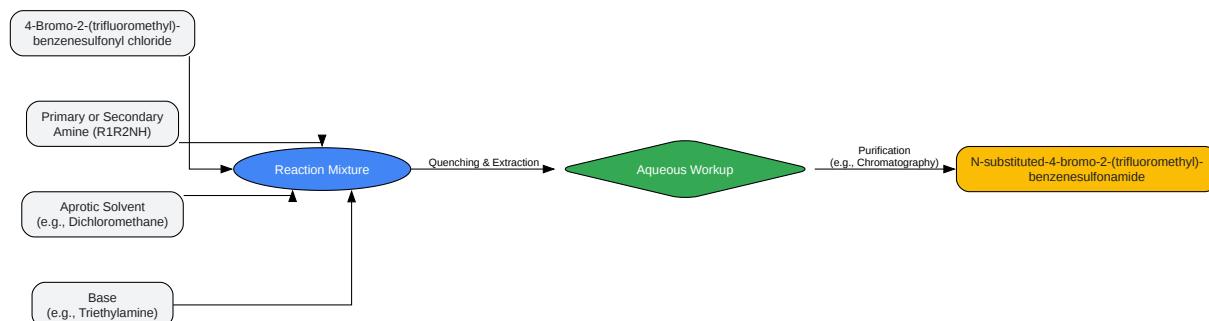
- **Sample Preparation:** Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
- **Sample Extraction and Dilution:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the analytical range of the chosen detection method.
- **Quantification:** Analyze the diluted sample using a calibrated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Synthetic Application Workflow

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a prominent class of

compounds in medicinal chemistry.[8][12] The sulfonyl chloride moiety is highly reactive towards nucleophiles like primary and secondary amines.[8]

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from **4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride**.



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Caption: General workflow for sulfonamide synthesis.

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